UH-Nip-16

antitubercular agents quinoline hybrids MIC determination

UH-Nip-16 is a synthetic hybrid compound combining a quinoline scaffold with an isonicotinic acid hydrazide moiety, identified as a potent antimycobacterial agent against Mycobacterium tuberculosis. It belongs to a class of quinoline-isoniazid hybrids, featuring the molecular formula C17H13ClN4O2 and a molecular weight of 340.76 g/mol.

Molecular Formula C17H13ClN4O2
Molecular Weight 340.8 g/mol
Cat. No. B15567498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUH-Nip-16
Molecular FormulaC17H13ClN4O2
Molecular Weight340.8 g/mol
Structural Identifiers
InChIInChI=1S/C17H13ClN4O2/c1-24-14-2-3-15-12(9-14)8-13(16(18)21-15)10-20-22-17(23)11-4-6-19-7-5-11/h2-10H,1H3,(H,22,23)/b20-10-
InChIKeyRUMXFNSENPCQIQ-JMIUGGIZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

UH-Nip-16 for Antimycobacterial Research: a Quinoline-Isonicotinic Acid Hydrazide Hybrid with Potent Anti-Tuberculosis Activity


UH-Nip-16 is a synthetic hybrid compound combining a quinoline scaffold with an isonicotinic acid hydrazide moiety, identified as a potent antimycobacterial agent against Mycobacterium tuberculosis [1]. It belongs to a class of quinoline-isoniazid hybrids, featuring the molecular formula C17H13ClN4O2 and a molecular weight of 340.76 g/mol . The compound was developed through screening of 30 aminopyridine and 2-chloro-3-formyl quinoline derivatives, with UH-Nip-16 emerging as the most promising lead candidate based on in vitro potency and synergy profiles [1]. Its chemical structure incorporates both a 2-chloroquinoline moiety and an isoniazid-derived hydrazide, designed to engage multiple mycobacterial targets [1].

UH-Nip-16: Why Structural Analogs Cannot Substitute for Validated Antimycobacterial Potency and Synergy


Not all quinoline-hydrazide hybrids are equivalent; small structural variations can drastically alter antimycobacterial activity. In the original screening, UH-Nip-16 outperformed 29 closely related analogs containing the same core scaffold [1]. Its specific substitution pattern—the 2-chloro substituent on the quinoline ring and the precise aminopyridine linkage—confers both direct antibacterial activity (MIC50 = 1.86 μM against H37Rv) and a unique capacity to reduce the MIC50 of first-line anti-TB drugs by 24–55% [1]. Without these precise structural features, generic substitution would yield unpredictable potency and loss of the demonstrated synergistic benefit, potentially compromising research outcomes or candidate selection in drug development pipelines [2].

UH-Nip-16 Quantitative Differentiation: Evidence-Based Advantages over Comparators


UH-Nip-16 Demonstrates Superior Potency against M. tuberculosis H37Rv Relative to the Quinoline Antimalarial Mefloquine

UH-Nip-16 exhibits a mean MIC50 of 1.86 ± 0.21 μM against the laboratory reference strain M. tuberculosis H37Rv [1]. In contrast, the well-known quinoline-based drug mefloquine shows an MIC of 8 μg/mL (approximately 21 μM) against the same H37Rv strain [2], indicating an ~11-fold higher molar potency for UH-Nip-16. This quantitative advantage supports the selection of UH-Nip-16 over mefloquine or its enantiomers for tuberculosis-focused research.

antitubercular agents quinoline hybrids MIC determination

UH-Nip-16 Synergistically Reduces MIC50 of First-Line Anti-TB Drugs by 24–55%

When co-administered, UH-Nip-16 significantly potentiates the activity of standard antitubercular agents. In combination studies, the MIC50 values of streptomycin, isoniazid, ethambutol, and bedaquiline were reduced to approximately 45%, 55%, 68%, and 76% of their original values, respectively [1]. This equates to a 24–55% reduction in the effective concentration required to inhibit M. tuberculosis growth, demonstrating a clear synergistic benefit not observed with other tested hybrids.

combination therapy drug synergy tuberculosis

UH-Nip-16 Maintains Activity against Multidrug-Resistant M. tuberculosis Clinical Strain

UH-Nip-16 retains antibacterial activity against a clinical multidrug-resistant (MDR) M. tuberculosis strain, whereas many first-line agents fail [1]. This demonstrates that the compound's mechanism of action is not fully cross-resistant with conventional anti-TB drugs, providing a research tool for studying MDR-TB biology and evaluating new combination regimens.

MDR-TB drug resistance antimycobacterial

UH-Nip-16 Exhibits Negligible Cytotoxicity in Human PBMCs and Cell Lines

UH-Nip-16 showed negligible cytotoxicity when tested on peripheral blood mononuclear cells (PBMCs) from healthy donors and on human cell lines [1]. Although precise IC50 values are not reported in the abstract, the qualitative finding suggests a favorable selectivity index (SI = CC50 / MIC50) for antimycobacterial research applications.

cytotoxicity safety profile selectivity index

UH-Nip-16 Engages Multiple Mycobacterial Proteins, Potentially Reducing Resistance Emergence

Blind docking studies predict high binding affinity of UH-Nip-16 to at least five metabolically critical M. tuberculosis proteins: CelA1, DevS, MmaA4, lysine acetyltransferase, and the immunity factor for tuberculosis necrotizing toxin [1]. This multi-target engagement profile contrasts with the single-target mechanism of most anti-TB drugs (e.g., isoniazid targeting InhA, bedaquiline targeting ATP synthase) and may lower the probability of resistance development, a key consideration for long-term research use.

polypharmacology target engagement resistance

UH-Nip-16 Application Scenarios for Tuberculosis Research and Preclinical Development


Validating Hit-to-Lead Expansion for Quinoline-Hydrazide Anti-TB Series

Use UH-Nip-16 as a benchmark compound in structure–activity relationship (SAR) studies. Its defined MIC50 against H37Rv (1.86 μM) and CDC1551 (3.05 μM) provides a quantitative reference for evaluating novel analogs. The compound's multi-target docking profile also serves as a template for designing next-generation hybrids with improved polypharmacology [1].

Investigating Synergistic Drug Combinations against Drug-Sensitive and MDR-TB

Employ UH-Nip-16 in checkerboard assays to study synergistic interactions with first-line and novel anti-TB agents. The demonstrated reduction in MIC50 for streptomycin, isoniazid, ethambutol, and bedaquiline (by 24–55%) provides a validated starting point for exploring rational combination therapies and minimizing resistance emergence [1].

Mechanistic Studies of Polypharmacology in Mycobacteria

Leverage UH-Nip-16's predicted binding to multiple essential M. tuberculosis proteins (CelA1, DevS, MmaA4, etc.) to investigate the biological consequences of polypharmacology. Use the compound as a tool to probe cellular stress responses, metabolic adaptation, and resistance mechanisms under multi-target pressure [1].

Preclinical Profiling of Lead Candidates with Favorable Selectivity

Include UH-Nip-16 in cytotoxicity panels (e.g., PBMCs, HepG2 cells) to benchmark selectivity indices. Its negligible cytotoxicity in human cells provides a reference point for assessing safety margins of new derivatives, facilitating prioritization of compounds for in vivo pharmacokinetic and efficacy studies [1].

Quote Request

Request a Quote for UH-Nip-16

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.